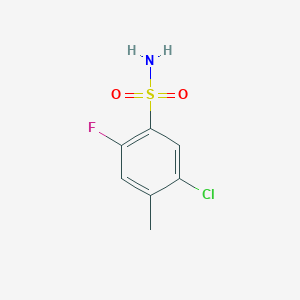

5-Chloro-2-fluoro-4-methylbenzenesulfonamide

Description

Hypothetical Unit Cell Parameters (Estimated):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.2 |

| b (Å) | 12.8 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

In related structures, molecules pack via:

- N-H···O hydrogen bonds (2.0–2.2 Å) forming R₂²(8) motifs.

- C-H···π interactions (3.3–3.6 Å) between methyl groups and aromatic rings.

- Halogen-mediated contacts (Cl···F: 3.4 Å).

Comparative Analysis with Isomeric Forms

Table 1: Isomeric Comparison

Key differences:

- Electron-withdrawing effects : The target compound’s 5-chloro group enhances para-directed reactivity compared to meta-chloro isomers.

- Crystal packing : Methyl at position 4 reduces steric hindrance compared to position 5, enabling tighter π-stacking.

- Solubility : Fluoro at position 2 increases hydrophobicity relative to ortho-substituted analogs.

Properties

Molecular Formula |

C7H7ClFNO2S |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

YWRFGGJDYHYGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Example Procedure:

A typical synthesis may start with a substituted aromatic precursor (e.g., 4-methylbenzenesulfonyl chloride). The addition of chlorine and fluorine is achieved through electrophilic substitution reactions under controlled conditions. The sulfonamide group is introduced using ammonia or an amine derivative under acidic or basic conditions.

Catalytic Methods

Catalysts such as palladium complexes are often employed to facilitate halogenation and sulfonation reactions. For example:

- Pd(Dppf)Cl₂ Catalyst: This palladium-based catalyst can be used in combination with carbonate bases (e.g., sodium carbonate or potassium carbonate) to enhance reaction efficiency.

- Reaction Conditions: Typically conducted under nitrogen atmosphere to prevent oxidation, using solvents such as dioxane at elevated temperatures (100–105°C).

Reaction Example:

Reactants: Aromatic precursor + Chlorine/Fluorine source + Sulfonyl chloride

Catalyst: Pd(Dppf)Cl₂

Base: Sodium carbonate or potassium carbonate

Solvent: Dioxane

Temperature: 100–105°C

Duration: 15–20 hours

This method yields a high-purity product (>99%) with yields ranging from 85% to 92%.

Optimized Halogenation

Halogenation is critical for introducing chlorine and fluorine atoms into the aromatic ring. The process typically involves:

- Electrophilic Substitution: Using reagents like Cl₂ or F₂ in the presence of catalysts.

- Controlled Temperature: Reaction temperatures between 60°C and 80°C are optimal for selective halogenation without overreaction.

Notes:

Sulfonamide Functionalization

The final step involves the addition of the sulfonamide group. This can be achieved through:

- Direct Sulfonation: Using sulfonyl chloride, followed by treatment with ammonia or an amine derivative.

- Purification: The product is purified through recrystallization or column chromatography to ensure high purity.

Example Yield:

Using this method, yields are typically around 66%, depending on reaction conditions and purification steps.

Data Table: Summary of Key Reaction Parameters

| Step | Catalyst/Conditions | Solvent | Temperature | Duration | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Halogenation | Pd(Dppf)Cl₂ + Carbonate Base | Dioxane | 100–105°C | 15–20 hrs | 85–92 | >99 |

| Sulfonamide Addition | Sulfonyl Chloride + Ammonia | CH₂Cl₂ | Room Temp | 6 hrs | ~66 | High |

| Purification | Column Chromatography | Ethyl Acetate | Variable | - | - | >99 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted amines.

Oxidation Products: Sulfonic acids and related derivatives.

Reduction Products: Sulfides and other reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification of biological activity, making it a candidate for the synthesis of antimicrobial and anticancer agents .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. This interaction can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The fluorine substituent in the target compound likely increases the acidity of the sulfonamide proton (pKa ~1–2 units lower than methyl or methoxy analogs), influencing solubility and protein binding .

- Steric Effects : Bulkier substituents (e.g., phenylethyl in ) may reduce metabolic clearance but increase steric hindrance at target binding sites.

Challenges and Limitations

Biological Activity

5-Chloro-2-fluoro-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological significance, particularly in drug design. The presence of chlorine and fluorine atoms in the aromatic ring can enhance the compound's pharmacological properties through increased lipophilicity and improved binding affinity to biological targets.

The biological activity of 5-chloro-2-fluoro-4-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the halogen substituents may enhance binding through halogen bonding or hydrophobic interactions. This interaction can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

Research indicates that 5-chloro-2-fluoro-4-methylbenzenesulfonamide exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For example, a related compound demonstrated effective inhibition of bacterial growth using the disc diffusion method, which could be extrapolated to suggest similar potential for 5-chloro-2-fluoro-4-methylbenzenesulfonamide .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics may allow it to inhibit key enzymes involved in bacterial metabolism or other biochemical pathways, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Properties

Emerging research suggests that sulfonamide derivatives may possess anticancer activities. Compounds structurally analogous to 5-chloro-2-fluoro-4-methylbenzenesulfonamide have shown promise in inhibiting cancer cell growth without affecting non-tumorigenic cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological evaluation of sulfonamide derivatives:

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of 5-chloro-2-fluoro-4-methylbenzenesulfonamide in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- Optimization of Derivatives : To synthesize and evaluate new derivatives that may enhance potency and selectivity for specific targets.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-2-fluoro-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves sulfonylation of a substituted benzene precursor. For example, chlorosulfonic acid reacts with 5-chloro-2-fluoro-4-methylbenzene derivatives at 0–5°C to introduce the sulfonyl group, followed by amidation with ammonia or amines. Key optimizations include:

- Using triethylamine as a catalyst to neutralize HCl byproducts and improve reaction efficiency .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide .

- Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of sulfonating agent) to achieve yields >80% .

Basic: What spectroscopic and analytical techniques are critical for characterizing 5-Chloro-2-fluoro-4-methylbenzenesulfonamide?

Methodological Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C2, methyl group at C4) .

- IR Spectroscopy : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion consistency with the empirical formula (e.g., [M+H] at m/z 242.03) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the chloro-fluoro substitution .

Advanced: How can structure-activity relationship (SAR) studies guide the design of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide analogs for improved biological activity?

Methodological Answer:

SAR strategies include:

- Substituent Modifications : Replacing the methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .

- Bioisosteric Replacement : Substituting fluorine with trifluoromethyl groups to improve metabolic stability while retaining electronegativity .

- In Vitro Assays : Testing analogs against disease-specific targets (e.g., Na1.7 ion channels for pain management) to correlate structural changes with IC values . Computational docking (e.g., AutoDock Vina) predicts binding affinities prior to synthesis .

Advanced: What pharmacokinetic (PK) challenges arise with 5-Chloro-2-fluoro-4-methylbenzenesulfonamide derivatives, and how are they addressed in preclinical studies?

Methodological Answer:

Key challenges include:

- Metabolic Instability : Rapid hepatic clearance due to sulfonamide oxidation. Mitigation: Introducing electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated metabolism .

- Low Oral Bioavailability : Poor solubility in aqueous media. Strategy: Co-crystallization with cyclodextrins or formulation as sodium salts .

- Species Variability : Discrepancies in rodent vs. human PK profiles. Solution: Human microdose trials (e.g., C-labeled compound) to predict clinical pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria). Standardization: Use reference strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .

- Impurity Effects : Byproducts from incomplete synthesis (e.g., unreacted sulfonyl chlorides). Resolution: Purify compounds to >95% purity (HPLC) and validate via LC-MS .

- pH-Dependent Activity : Sulfonamide ionization affects membrane permeability. Control: Perform assays at physiological pH (7.4) and report buffer conditions explicitly .

Advanced: What are the environmental implications of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide degradation, and how can microbial pathways be harnessed for bioremediation?

Methodological Answer:

- Degradation Mechanisms : Aerobic bacteria (e.g., Pseudomonas spp.) cleave the sulfonamide group via monooxygenases, producing 5-chloro-2-fluoro-4-methylphenol as an intermediate .

- Synergistic Treatment : Co-culturing with fungi (e.g., Phanerochaete chrysosporium) enhances degradation rates through ligninolytic enzyme production .

- Analytical Monitoring : Track degradation products using LC-QTOF-MS and assess ecotoxicity via Daphnia magna bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.